Unique Chloromethoxy Functional Handle
4-(Chloromethoxy)-3-methoxybenzonitrile contains a unique chloromethoxy group (-OCH₂Cl) at the 4-position, a feature absent in common analogs. This group provides a reactive site for nucleophilic substitution, enabling selective molecular elaboration. For comparison, 4-chloro-3-methoxybenzonitrile (CAS 189628-40-8) features a direct aryl-chlorine bond (C-Cl) at the 4-position, which has significantly different reactivity and is not an alkylating agent [1]. Additionally, 4-(chloromethyl)-3-methoxybenzonitrile (CAS 1260887-50-0) possesses a chloromethyl group (-CH₂Cl) instead of a chloromethoxy group, offering a different reactivity profile and steric environment .
| Evidence Dimension | Functional Group at 4-Position |
|---|---|
| Target Compound Data | Chloromethoxy group (-OCH₂Cl) |
| Comparator Or Baseline | 4-Chloro-3-methoxybenzonitrile: Chloro group (-Cl); 4-(Chloromethyl)-3-methoxybenzonitrile: Chloromethyl group (-CH₂Cl) |
| Quantified Difference | Qualitative structural difference; distinct chemical reactivity and steric properties. |
| Conditions | Structural analysis based on molecular formulas and IUPAC nomenclature. |
Why This Matters
The presence of the chloromethoxy group dictates the compound's specific utility as an electrophilic building block, distinguishing it from analogs for targeted synthetic applications.
- [1] PubChem. (n.d.). 4-Chloro-3-methoxybenzonitrile. View Source
